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n6-Methyladenosin

GPCR signaling Inflammation Pharmacology

Epitranscriptomic and adenosine receptor research demands authentic, high-purity N6-Methyladenosine (m6A) to ensure reproducible, biologically relevant results. Substitution with unmodified adenosine or other methylated analogs produces confounding outcomes due to distinct receptor affinities and RNA recognition properties. This compound directly addresses these challenges as the bona fide endogenous A3 adenosine receptor ligand. • A3 receptor agonist with EC50 of 9.8 nM, approximately 10-fold more potent than adenosine (EC50 91 nM), enabling selective A3R pathway dissection. • Recognized by YTH domain reader proteins (e.g., YTHDF2 Kd ~1.2 µM) for in vitro binding, structural, and functional epitranscriptomic assays. • Slows RNA duplex annealing ~5-10-fold without altering melting thermodynamics, serving as a kinetic probe for folding studies.

Molecular Formula C11H15N5O4
Molecular Weight 281.27 g/mol
Cat. No. B13912342
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namen6-Methyladenosin
Molecular FormulaC11H15N5O4
Molecular Weight281.27 g/mol
Structural Identifiers
SMILESCNC1=C2C(=NC=N1)N(C=N2)C3C(C(C(O3)CO)O)O
InChIInChI=1S/C11H15N5O4/c1-12-9-6-10(14-3-13-9)16(4-15-6)11-8(19)7(18)5(2-17)20-11/h3-5,7-8,11,17-19H,2H2,1H3,(H,12,13,14)/t5-,7+,8-,11-/m1/s1
InChIKeyVQAYFKKCNSOZKM-GZCUOZMLSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N6-Methyladenosine (m6A) for Epitranscriptomics: Product Overview and Core Specifications


N6-Methyladenosine (m6A) is a post-transcriptional RNA modification wherein a methyl group is attached to the sixth nitrogen of adenosine. It is the most abundant internal modification in eukaryotic messenger RNA (mRNA) and is also found in other RNA species, including ribosomal RNA (rRNA) and transfer RNA (tRNA) [1]. m6A is dynamically regulated by 'writer' (methyltransferases like METTL3/METTL14), 'eraser' (demethylases like FTO and ALKBH5), and 'reader' (e.g., YTH family proteins) enzymes, and it plays critical roles in RNA splicing, export, stability, translation, and degradation [2].

Why N6-Methyladenosine (m6A) Cannot Be Replaced by Unmodified Adenosine or Other RNA Modifications


N6-Methyladenosine (m6A) possesses distinct molecular recognition and functional properties that cannot be replicated by unmodified adenosine or other common RNA modifications. The N6-methyl group creates a unique hydrophobic patch that is specifically recognized by reader proteins like YTHDF2 with a Kd of 1.2 ± 0.1 µM, a binding affinity that is completely lost with unmethylated RNA [1]. Furthermore, m6A acts as an endogenous ligand for the adenosine A3 receptor with an EC50 of 9.8 ± 0.39 nM, which is approximately 10-fold more potent than unmodified adenosine (EC50: 91 ± 11 nM) [2]. This differential activity cannot be mimicked by other methylation states such as N1-methyladenosine (m1A) or 5-methylcytosine (m5C), nor by other modified adenosines like N6,N6-dimethyladenosine (m6,6A) or N6-isopentenyladenosine (i6A), which exhibit distinct metabolic and toxicological profiles . Therefore, substitution with a generic analog will yield different and potentially confounding experimental or industrial outcomes.

N6-Methyladenosine (m6A) Procurement Evidence: Quantitative Differentiation from Analogs and Alternatives


Superior Potency at the Adenosine A3 Receptor (A3R) Compared to Unmodified Adenosine

N6-Methyladenosine (m6A) exhibits approximately 10-fold higher potency as an agonist at the human adenosine A3 receptor (A3R) compared to unmodified adenosine. This is a critical differentiator for studies investigating A3R-mediated signaling, inflammation, or allergic responses [1].

GPCR signaling Inflammation Pharmacology A3R agonism

Differential Reader Protein Binding Affinity: YTHDF1 vs. YTHDF2 Recognition

The m6A modification is recognized with distinct affinities by different members of the YTH family of reader proteins. This differential recognition is crucial for understanding the functional output of the modification in RNA metabolism [1].

Epitranscriptomics RNA-binding proteins mRNA stability YTH domain

Kinetic Control of RNA Duplex Annealing vs. Minimal Impact on Melting

N6-Methyladenosine (m6A) uniquely slows the kinetics of RNA duplex annealing by ~5–10-fold while having minimal impact on duplex melting or thermodynamic stability. This behavior is distinct from other modifications like 5-methylcytosine (m5C), which stabilizes the duplex and increases the melting temperature (Tm) [1][2].

RNA structure Thermodynamics Kinetics Nucleic acid hybridization

Metabolic Stability and Detoxification Pathway Distinction from Other Modified Adenosines

m6A, N6,N6-dimethyladenosine (m6,6A), and N6-isopentenyladenosine (i6A) are all metabolized to inosine monophosphate (IMP) to mitigate intrinsic cytotoxicity. However, their processing by adenosine kinase (ADK) differs. ADK can phosphorylate m6A, but specific ADK mutations have been shown to decrease the ability to phosphorylate m6,6A and i6A while sparing m6A and unmodified adenosine [1].

Nucleoside metabolism Cytotoxicity Detoxification ADK/ADAL pathway

Crosstalk with A-to-I Editing: A Unique Epitranscriptomic Interaction

m6A negatively regulates adenosine-to-inosine (A-to-I) RNA editing. Genome-wide analysis shows a negative correlation between the presence of m6A and A-to-I editing events. Suppression of m6A 'writer' enzymes (METTL3/METTL14) results in global changes in A-to-I editing profiles, and depletion of m6A increases the association of transcripts with ADAR enzymes, the mediators of A-to-I editing [1].

RNA editing ADAR enzymes Epitranscriptomics Gene regulation

Validated N6-Methyladenosine (m6A) Research and Industrial Applications


GPCR Pharmacology: Selective Activation of the Adenosine A3 Receptor

N6-Methyladenosine (m6A) is the endogenous ligand of choice for studying A3 adenosine receptor (A3R) signaling. With an EC50 of 9.8 nM, it is approximately 10-fold more potent than adenosine (EC50: 91 nM) [1]. This higher potency and selectivity make m6A a critical tool for dissecting A3R-specific pathways in inflammation, allergy, and neuroprotection, where activation of other adenosine receptor subtypes by unmodified adenosine would confound results. Use m6A in cAMP accumulation assays, calcium flux assays, or in vivo models of A3R-mediated biology.

Epitranscriptomics: Investigating m6A 'Reader' Protein Function and Specificity

The differential binding affinities of YTH domain proteins for m6A-containing RNA (e.g., YTHDF2 Kd ~1.2-2.5 µM vs. YTHDF1 Kd ~22 µM) [1][2] are fundamental to their distinct biological roles. m6A-modified RNA probes are essential for in vitro binding assays (e.g., fluorescence polarization, EMSA) to characterize reader protein interactions, for structural studies (X-ray crystallography, NMR) to determine recognition mechanisms, and for functional assays (e.g., RNA pull-downs, RIP-seq) to map the cellular targets of specific readers. Substituting with unmethylated RNA will not support these applications.

RNA Biophysics: Probing Kinetic Control of RNA Structure and Dynamics

For studies investigating the dynamics of RNA folding and hybridization, N6-Methyladenosine (m6A) is a unique probe. Its property of robustly slowing duplex annealing (~5–10-fold) without significantly affecting melting thermodynamics [1] makes it ideal for experiments using temperature-jump spectroscopy, NMR relaxation dispersion, or single-molecule FRET (smFRET) to dissect kinetic intermediates and conformational transitions. This is a distinct functional property not offered by other common modifications like m5C, which primarily alter equilibrium stability [2].

RNA Modification Crosstalk Studies: Decoding the Epitranscriptomic Landscape

N6-Methyladenosine (m6A) is required for research into the interplay between different post-transcriptional modifications. As demonstrated by its negative regulation of A-to-I editing [1], m6A does not operate in isolation. Experiments designed to map the global epitranscriptome (e.g., MeRIP-seq, miCLIP) or to understand how multiple modifications coordinate to control a single transcript must include m6A as a central component. Using an analog or unmodified nucleoside would eliminate the regulatory axis being investigated, yielding an incomplete picture of RNA processing.

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